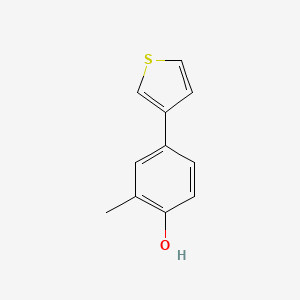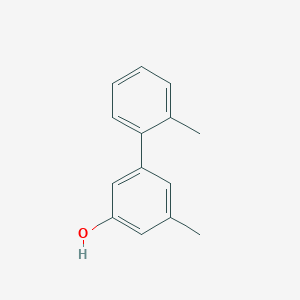
5-(2-Hydroxyphenyl)-2-methylphenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Hydroxyphenyl)-2-methylphenol, 95%, is a chemical compound with a variety of uses in scientific research and laboratory experiments. It is a white crystalline solid that is soluble in many organic solvents and has a melting point of 99-101°C. It is commonly used as a reagent for a variety of organic synthesis reactions and as a starting material for the preparation of various other compounds. This compound is also known as 2-Methyl-5-hydroxybenzophenone, and is used in a variety of applications in the pharmaceutical, agricultural, and cosmetic industries.
科学的研究の応用
5-(2-Hydroxyphenyl)-2-methylphenol, 95%, has a variety of applications in scientific research. It is used as a reagent in organic synthesis reactions, as a starting material for the preparation of various other compounds, and as a catalyst in some reactions. It is also used as a photostabilizer in the pharmaceutical and cosmetic industries, and as an antioxidant in the agricultural industry. Additionally, this compound has been used in the synthesis of novel anti-inflammatory agents and as a fluorescent probe for the detection of free radicals.
作用機序
The mechanism of action of 5-(2-Hydroxyphenyl)-2-methylphenol, 95%, is still not fully understood. However, it is believed that the compound acts as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. Additionally, it is thought to act as a photostabilizer by absorbing ultraviolet radiation and preventing the formation of photochemical degradation products.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-Hydroxyphenyl)-2-methylphenol, 95%, have not yet been fully studied. However, some studies have shown that the compound has anti-inflammatory and antioxidant properties, and can act as a photostabilizer. Additionally, it has been shown to inhibit the growth of certain bacteria and fungi, and to reduce the production of reactive oxygen species.
実験室実験の利点と制限
The main advantage of using 5-(2-Hydroxyphenyl)-2-methylphenol, 95%, in laboratory experiments is its availability and low cost. Additionally, it is relatively easy to synthesize and can be used in a variety of reactions. However, there are some limitations to using this compound in laboratory experiments. For example, it is not stable in air and must be stored in an inert atmosphere. Additionally, it can be toxic if handled improperly and can cause skin irritation.
将来の方向性
The potential future directions for 5-(2-Hydroxyphenyl)-2-methylphenol, 95%, research include further investigation into its biochemical and physiological effects, as well as its potential applications in the pharmaceutical, agricultural, and cosmetic industries. Additionally, further studies could be conducted on its mechanism of action and its ability to act as a photostabilizer. Finally, further research could be conducted on its potential to be used in the synthesis of novel anti-inflammatory agents and as a fluorescent probe for the detection of free radicals.
合成法
The synthesis of 5-(2-Hydroxyphenyl)-2-methylphenol, 95%, can be achieved through several different methods. One of the most commonly used methods is the reaction of 2-methylbenzophenone with sodium hydroxide in an aqueous solution. This reaction produces a sodium salt of 5-(2-hydroxyphenyl)-2-methylphenol which can then be purified to obtain the desired compound. Another method involves the reaction of 2-methylbenzophenone with hydrochloric acid to form a chlorohydrin, which can then be hydrolysed to form the desired product.
特性
IUPAC Name |
5-(2-hydroxyphenyl)-2-methylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c1-9-6-7-10(8-13(9)15)11-4-2-3-5-12(11)14/h2-8,14-15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMXBQAOXXXGWSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=CC=C2O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20683677 |
Source


|
| Record name | 4'-Methyl[1,1'-biphenyl]-2,3'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20683677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1262000-48-5 |
Source


|
| Record name | 4'-Methyl[1,1'-biphenyl]-2,3'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20683677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














